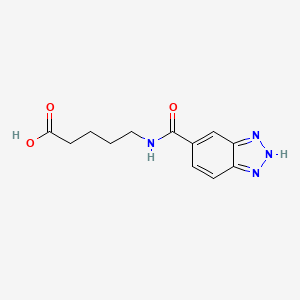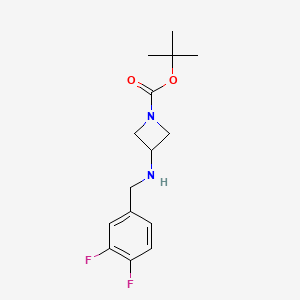
3-(3,4-ジフルオロベンジル)アミノ)アゼチジン-1-カルボン酸tert-ブチル
概要
説明
Tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H20F2N2O2 and a molecular weight of 298.33 g/mol.
科学的研究の応用
Tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
Target of Action
Tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate is a chemical compound that has been used as a pharmaceutical intermediate It is known that azetidine derivatives have been used in the synthesis of various drugs, suggesting that the targets could be diverse depending on the specific drug synthesized .
Mode of Action
It is known that azetidine derivatives can participate in various chemical reactions, such as nucleophilic substitution and oxidation . These reactions could potentially lead to changes in the targets, depending on the specific drug synthesized.
Biochemical Pathways
It is known that azetidine derivatives have been used in the synthesis of various drugs, suggesting that the affected pathways could be diverse depending on the specific drug synthesized .
Result of Action
It is known that azetidine derivatives have been used in the synthesis of various drugs, suggesting that the effects could be diverse depending on the specific drug synthesized .
生化学分析
Biochemical Properties
Tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic activity.
Cellular Effects
The effects of tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of key signaling molecules, leading to changes in downstream signaling events. Additionally, it can alter the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function . For instance, the compound may degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate can vary with different dosages in animal models . At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may exhibit toxic or adverse effects, such as inducing cell death or causing tissue damage. These dosage-dependent effects highlight the importance of determining the optimal dose for therapeutic applications.
Metabolic Pathways
Tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate is involved in various metabolic pathways . It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by enzymes in the liver, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate within cells and tissues are critical for its activity . This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Additionally, its distribution within different tissues can influence its overall efficacy and toxicity. Understanding these transport and distribution mechanisms is essential for optimizing the therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate can affect its activity and function . This compound may be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can direct the compound to these locations, where it can exert its effects on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
準備方法
The synthesis of tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 3,4-difluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .
化学反応の分析
Tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding reduced products.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate: Another compound with similar structural features and applications in chemical synthesis.
The uniqueness of tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate lies in its specific functional groups and the resulting chemical and biological properties.
特性
IUPAC Name |
tert-butyl 3-[(3,4-difluorophenyl)methylamino]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-11(9-19)18-7-10-4-5-12(16)13(17)6-10/h4-6,11,18H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJBMDWEUMYXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445070.png)
![Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1445071.png)
![N-[(2,5-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1445075.png)


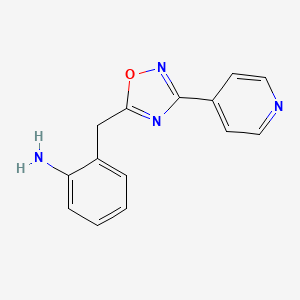
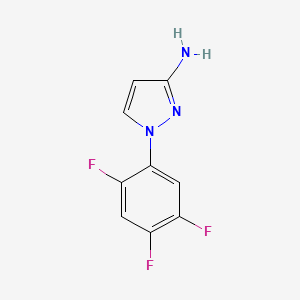
amine](/img/structure/B1445084.png)
![[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1445086.png)
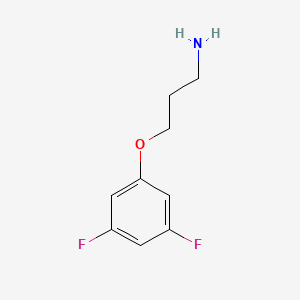
![4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1445088.png)

